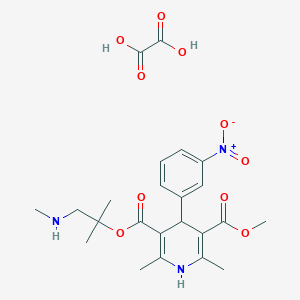![molecular formula C14H12N4O B13844634 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a biphenyl structure, which is further modified with a formamide group. The presence of the azido group makes it particularly interesting for applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide typically involves the introduction of the azido group to a biphenyl precursor. One common method involves the reaction of 4-(bromomethyl)-[1,1-biphenyl]-2-formamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent safety measures are necessary due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Aminomethyl Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of drug candidates.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is primarily related to its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in a range of reactions, making it a versatile intermediate in organic synthesis. In pharmaceutical applications, the compound’s reactivity can be harnessed to modify drug molecules and enhance their properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Azidomethyl)-[1,1-biphenyl]-2-carbonitrile
- 4-(Azidomethyl)-[1,1-biphenyl]-2-carboxamide
- 5-(4-(Azidomethyl)-[1,1-biphenyl]-2-yl)-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is unique due to the presence of the formamide group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azidomethyl biphenyl derivatives, which may have different functional groups and, consequently, different chemical properties and applications .
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-(azidomethyl)-2-phenylbenzamide |
InChI |
InChI=1S/C14H12N4O/c15-14(19)13-8-10(9-17-18-16)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H2,15,19) |
Clave InChI |
YTTBCUQOJUJXFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



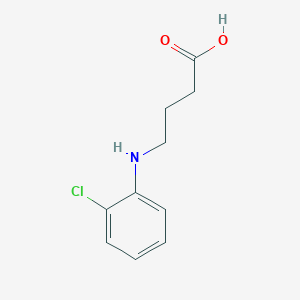
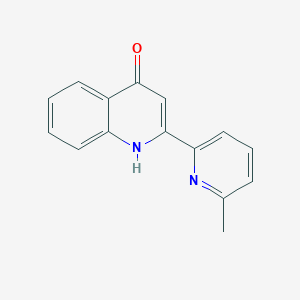



![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)


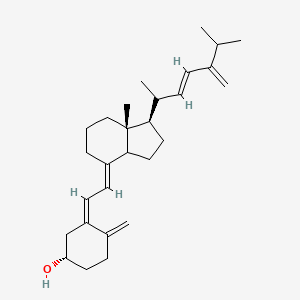
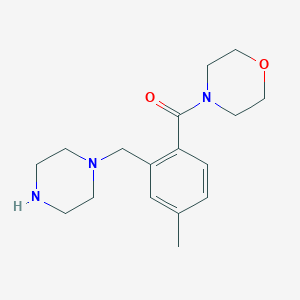
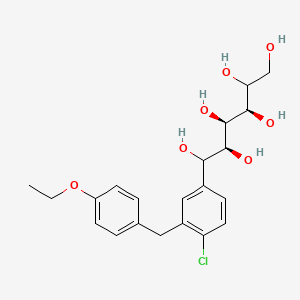
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
